N-9H-purin-6-ylalanine
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Overview
Description
N-9H-purin-6-ylalanine is a compound that belongs to the class of purine conjugates with natural amino acids. Purine is a heterocyclic aromatic organic compound consisting of two fused rings, pyrimidine and imidazole. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of antimycobacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-9H-purin-6-ylalanine can be achieved through several methods. One approach involves the coupling of N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups. this process can lead to racemization of the chiral center . An alternative method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-9H-purin-6-ylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions may produce various purine derivatives .
Scientific Research Applications
N-9H-purin-6-ylalanine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly as an antimycobacterial agent.
Mechanism of Action
The mechanism of action of N-9H-purin-6-ylalanine involves its interaction with specific molecular targets and pathways. Purines, including this compound, function as chemical messengers in cellular signaling pathways. They interact with receptors, such as G-protein coupled receptors, to regulate various cellular processes, including metabolism and immune response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-9H-purin-6-ylalanine include:
- N-(9-benzylpurin-6-yl)-(S)-alanine
- N-(7-deazapurin-6-yl)-(S)-alanine
- N-(purin-6-yl)dipeptides containing the terminal fragment of (S)-glutamic acid
Uniqueness
This compound is unique due to its specific structure and potential therapeutic applications. Its ability to undergo various chemical reactions and its role in cellular signaling pathways make it a valuable compound for scientific research and potential medical applications .
Properties
IUPAC Name |
2-(7H-purin-6-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4(8(14)15)13-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,14,15)(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHRQVTYAPCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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